Structural Topology: Unique Spiro-Azabicyclic Hybrid Architecture Not Present in Milameline, Xanomeline, or Cevimeline
Revosimeline exhibits a unique spiro-azabicyclic hybrid architecture comprising an 8-azabicyclo[3.2.1]octane core with an N-linked ethyl carbamate and a 3-oxo-2,8-diazaspiro[4.5]decane substituent [1]. This topology represents a structural departure from earlier muscarinic agonists: milameline features an oxime ether linked to a tetrahydropyridine; xanomeline contains a thiadiazole linked to a tetrahydropyridine; and cevimeline, while possessing a spirocyclic moiety, utilizes a quinuclidine-based spiro[1-azabicyclo[2.2.2]octane-3,5'-oxathiolane] scaffold lacking both the azabicyclo[3.2.1]octane core and the diazaspiro substitution pattern of Revosimeline [2]. The spiro-azabicyclic framework of Revosimeline is described as 'structurally distinct' from these earlier agonists [3].
| Evidence Dimension | Molecular scaffold architecture and chemical topology |
|---|---|
| Target Compound Data | 8-azabicyclo[3.2.1]octane core with N-ethyl carbamate and 3-oxo-2,8-diazaspiro[4.5]decane substituent |
| Comparator Or Baseline | Milameline: oxime ether linked to tetrahydropyridine; Xanomeline: thiadiazole linked to tetrahydropyridine; Cevimeline: spiro[1-azabicyclo[2.2.2]octane-3,5'-oxathiolane] |
| Quantified Difference | Topological uniqueness; spiro-azabicyclic-diazaspiro hybrid scaffold absent in comparator compounds |
| Conditions | Structural comparison based on chemical structures and IUPAC nomenclature per PubChem, FDA UNII, and patent literature |
Why This Matters
This unique scaffold topology provides a distinct molecular recognition surface for protein binding interactions not achievable with existing muscarinic agonists, enabling novel SAR exploration and potentially differential receptor subtype engagement patterns.
- [1] FDA Global Substance Registration System. REVOSIMELINE (UNII: 9GHO88L89C). View Source
- [2] PubChem. Comparative compound entries for Revosimeline (CID 133082878), Milameline (CID 3047786), Xanomeline (CID 60809), Cevimeline (CID 83898). View Source
- [3] Wikipedia. Revosimeline. Statement: 'The drug appears to be structurally distinct from earlier muscarinic acetylcholine receptor agonists like milameline and xanomeline.' View Source
